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Compound of Interest

Compound Name: N-Fmoc-L-threonine obo ester

CAS No.: 148150-71-4

Cat. No.: B136632

Get Quote

Diagnostic Summary: Know Your Reagent
Before optimizing efficiency, we must validate the reaction mechanism. N-Fmoc-L-threonine
OBO ester is NOT an activated ester (like OSu, OBt, or Pfp) used to acylate amines.[1]

Chemical Identity: N-Fmoc-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl ester.[1]

Function: The "OBO" moiety is a robust protecting group for the C-terminal carboxylic acid. It

is orthogonal to base-labile groups (Fmoc) and is used to lock the conformation of the amino

acid or prevent racemization during aggressive side-chain modifications (e.g., glycosylation,

alkylation).[1]

Key Property: It is extremely stable to nucleophiles and bases.
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Observation Diagnosis Action Required

No reaction with an amine

(resin or peptide).[1]

Misuse: You are trying to use

OBO as an activated leaving

group.

STOP. You cannot couple this

carboxyl to an amine. You

must deprotect it first or use it

as the C-terminal anchor.[1]

Low yield when coupling an

amino acid TO the N-terminus

of Fmoc-Thr-OBO.[1]

Steric Hindrance: The bulky

OBO bicyclic system shields

the

-amine.

OPTIMIZE. Switch to high-

efficiency coupling reagents

(HATU/HOAt) and elevated

temperatures.[1]

Incomplete Deprotection of the

OBO group.

Kinetic Stability: OBO

hydrolysis is slow and requires

specific 2-step acidic protocols.

[1]

MODIFY. Adopt the "Two-Step

Hydrolysis" protocol below.

Troubleshooting Guide: Improving Coupling
Efficiency
If you are using Fmoc-Thr-OBO as a C-terminal anchor (in solution phase) and trying to extend

the peptide chain at its N-terminus, you are likely encountering steric resistance.[1] The OBO

group is significantly bulkier than a methyl or tert-butyl ester.[1]

Issue A: Poor Coupling Kinetics at the N-Terminus
Symptom: After Fmoc removal, the incoming amino acid fails to couple quantitatively to H-Thr-

OBO.[1] Root Cause: The bicyclic OBO group creates a "picket fence" steric environment

around the

-carbon, hindering the approach of the activated incoming amino acid.

Optimization Protocol:

Switch Reagents: Replace carbodiimides (DCC/DIC) with HATU or COMU. These reagents

generate the highly reactive At/Oxyma esters which react faster in sterically crowded

environments.
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Add Chaotropic Salts: Add LiCl (0.4 M) to the coupling mixture (DMA or DMF). This disrupts

internal hydrogen bonds and aggregation that the OBO ester might induce.

Microwave Assistance: If accessible, perform the coupling at 50°C for 10-15 minutes (max

60°C to avoid side-chain elimination of Threonine).

Issue B: Side-Chain Modification Failures
Symptom: Glycosylation or phosphorylation of the Threonine -OH is sluggish. Root Cause:

While OBO prevents racemization, it locks the backbone in a specific conformation (often syn-

preference for attack) which might not favor your specific glycosyl donor approach.[1]

Optimization Protocol:

Solvent Switch: OBO esters are highly lipophilic. Ensure your solvent system is strictly

anhydrous DCM/THF (1:1) rather than pure DMF, which may not solvate the bicyclic cage

optimally for side-chain attack.[1]

Catalyst: For glycosylation, use TMSOTf at -20°C. The OBO group is stable to Lewis acids

under these conditions.

Detailed Protocols
Protocol 1: High-Efficiency Chain Extension (Solution
Phase)
Target: Coupling Fmoc-AA-OH to H-Thr-OBO

Fmoc Deprotection: Treat Fmoc-Thr-OBO with 20% Piperidine in DMF (2 x 10 min).

Evaporate to dryness. Note: OBO is stable to piperidine.

Activation: Dissolve 1.2 eq of incoming Fmoc-AA-OH and 1.2 eq HATU in dry DMF (0.2 M

concentration).

Base Addition: Add 2.5 eq HOAt (optional but recommended for sterics) and 2.5 eq DIPEA.

Coupling: Add the activated mixture to the H-Thr-OBO residue.
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Incubation: Stir under Argon for 2–4 hours at RT.

Checkpoint: Monitor via TLC or LCMS. If conversion < 80% after 2h, heat to 40°C.

Protocol 2: OBO Deprotection (The "Unmasking")
Target: Converting Peptide-Thr-OBO back to Peptide-Thr-COOH The OBO group does not

cleave with standard TFA scavengers.[1] It requires a two-step procedure.

Step 1 (Ring Opening): Dissolve substrate in TFA/H₂O/DCM (10:1:89).[1] Stir for 15 minutes.

Mechanism:[1][2][3][4][5] This opens the bicyclic orthoester to the mono-ester (hydroxy-

ethyl ester intermediate).[1]

Step 2 (Hydrolysis): Evaporate solvents. Redissolve residue in THF/H₂O (4:1) and add

Cs₂CO₃ (aqueous solution) or LiOH (1M). Stir for 1 hour.

Result: This hydrolyzes the intermediate ester to the free acid.

Visualizing the Workflow
The following diagram illustrates the correct usage of the OBO ester in a peptide synthesis

workflow, highlighting the steric bottlenecks.

Critical Optimization Zone
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Caption: Workflow for utilizing Fmoc-Thr-OBO. The red arrow indicates the steric bottleneck

requiring high-efficiency coupling reagents.[1]
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Q1: Can I use Fmoc-Thr-OBO directly on a Rink Amide resin? A: No.[1] The OBO group

occupies the C-terminus. To attach this to a resin, you would need to anchor it via its side chain

(unlikely for Thr) or deprotect the OBO first (which defeats the purpose). This reagent is

primarily for solution-phase synthesis of modified building blocks.[1]

Q2: Why use OBO instead of a simple Methyl ester? A: The OBO group is far more stable to

basic conditions and nucleophiles than methyl esters. Crucially, its bicyclic structure physically

blocks the

-proton, preventing racemization during harsh reactions (like alkylation or lithiation) that would
racemize a methyl ester.

Q3: Is the OBO ester compatible with Fmoc-SPPS protocols? A: It is compatible with the

reagents (Piperidine, HOBt), but it is not a resin-bound linker.[1] It is a soluble protecting group.

You can use it in solution to build a fragment, then deprotect the OBO to couple that fragment

to a solid phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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